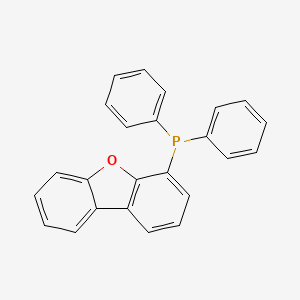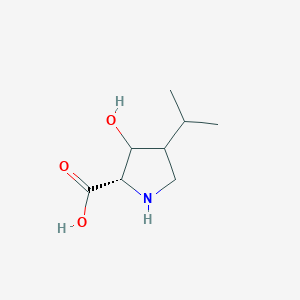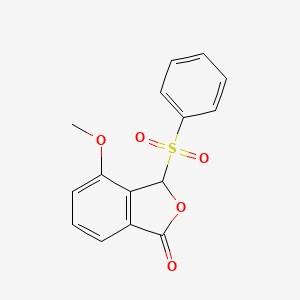
4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-Ethyl-3-(1-oxoethyl)-1H-1,2,4-triazol-5(4H)-one.
Reduction: Formation of dihydro derivatives of the triazole ring.
Substitution: Formation of various alkyl or aryl substituted triazole derivatives.
Applications De Recherche Scientifique
4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of antifungal drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A well-known antifungal drug containing a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.
Uniqueness
4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both an ethyl and a hydroxyethyl group, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C6H11N3O2 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H11N3O2/c1-3-9-5(4(2)10)7-8-6(9)11/h4,10H,3H2,1-2H3,(H,8,11) |
Clé InChI |
IWKQSFVLDAOXNF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

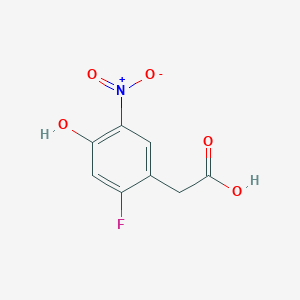

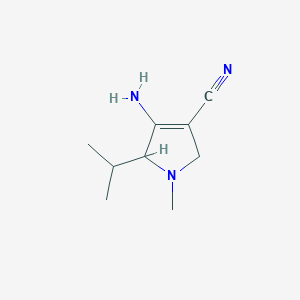
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)


